molecular formula C12H26N2O2 B14248178 N-Butyl-O-tert-butyl-L-threoninamide CAS No. 387846-06-2

N-Butyl-O-tert-butyl-L-threoninamide

Cat. No.: B14248178
CAS No.: 387846-06-2
M. Wt: 230.35 g/mol
InChI Key: AIBLLXDMFBUCCD-ZJUUUORDSA-N
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Description

N-Butyl-O-tert-butyl-L-threoninamide is a modified amino acid derivative featuring a threonine backbone with dual protective groups: an N-butyl substituent and an O-tert-butyl ether. This compound is primarily utilized in peptide synthesis and pharmaceutical research due to its steric protection of reactive functional groups, which enhances stability during chemical reactions . The tert-butyl groups are known for their hydrophobic and electron-donating properties, making them critical for modulating solubility and resistance to enzymatic degradation.

For instance, Tert-butyl O-tert-butyl-L-threoninate (H-Thr(tBu)-OtBu) shares the O-tert-butyl ether but differs in its esterified carboxyl group rather than an amide linkage .

Properties

CAS No.

387846-06-2

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

(2S,3R)-2-amino-N-butyl-3-[(2-methylpropan-2-yl)oxy]butanamide

InChI

InChI=1S/C12H26N2O2/c1-6-7-8-14-11(15)10(13)9(2)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15)/t9-,10+/m1/s1

InChI Key

AIBLLXDMFBUCCD-ZJUUUORDSA-N

Isomeric SMILES

CCCCNC(=O)[C@H]([C@@H](C)OC(C)(C)C)N

Canonical SMILES

CCCCNC(=O)C(C(C)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate . The process can be summarized as follows:

  • Protection of the hydroxyl group with tert-butyl group.
  • Introduction of the butyl group to the amino group using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of N-Butyl-O-tert-butyl-L-threoninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-O-tert-butyl-L-threoninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-Butyl-O-tert-butyl-L-threoninamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Butyl-O-tert-butyl-L-threoninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between N-Butyl-O-tert-butyl-L-threoninamide and its closest analogs:

Property This compound Tert-butyl O-tert-butyl-L-threoninate N-(4-tert-Butylbenzyl)-N-methyl-L-leucyl-O-benzyl-N-tert-butyl-L-tyrosinamide
Backbone Structure L-Threonine derivative L-Threonine ester Leucyl-tyrosinamide hybrid
Protective Groups N-butyl, O-tert-butyl O-tert-butyl (ether), tert-butyl (ester) O-benzyl, N-tert-butyl, 4-tert-butylbenzyl
Functional Groups Amide Ester Amide, benzyl ether
Molecular Weight ~300–350 g/mol (estimated) 316.47 g/mol ~700–750 g/mol
Solubility Moderate in organic solvents High in apolar solvents (e.g., DCM, THF) Low in water; soluble in DMF, DMSO
Primary Use Peptide synthesis intermediate Pharmaceutical intermediate Potential protease inhibitor or receptor ligand

Stability and Reactivity

  • This compound : The amide linkage provides superior hydrolytic stability compared to esters, making it preferable for solid-phase peptide synthesis under basic conditions. The tert-butyl groups further shield the molecule from nucleophilic attack .
  • Tert-butyl O-tert-butyl-L-threoninate : The ester group is more labile, requiring milder conditions (e.g., TFA deprotection) for cleavage. This limits its utility in prolonged reactions but enhances versatility in stepwise synthesis .
  • However, this complexity may reduce synthetic yield.

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group in this compound complicates purification due to its hydrophobicity, a common issue in tert-butyl-protected compounds .
  • Comparative Efficacy : While the benzyl-protected analog shows higher thermal stability (TGA decomposition >200°C), its bulkiness may limit cellular uptake compared to the simpler N-butyl variant.
  • Gaps in Data : Direct comparative studies on enzymatic degradation or pharmacokinetics are absent, necessitating further experimental validation.

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